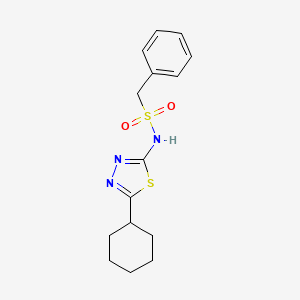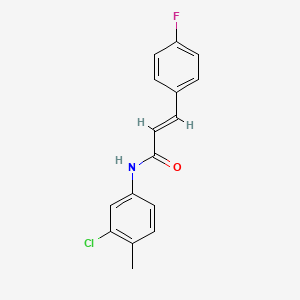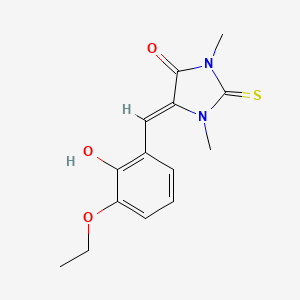
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits.
作用機序
The mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the inhibition of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ inhibition has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells and may be a potential anticancer agent. Additionally, the compound has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is its specificity for 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ. This specificity allows for targeted inhibition of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ without affecting other kinases. However, one limitation of the compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are numerous future directions for the study of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One potential direction is the development of more potent and selective 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ inhibitors based on the structure of the compound. Additionally, the compound may have potential therapeutic uses in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Further studies are needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a promising compound with potential therapeutic benefits. Its specificity for 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ and its ability to activate various signaling pathways make it an attractive target for drug development. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxybenzaldehyde with ethyl piperazine-1-carbothioamide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization using ethanol.
科学的研究の応用
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic uses. One of the most promising applications is its use as a 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ inhibitor. 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ has been linked to numerous diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
特性
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-16-8-10-17(11-9-16)14(19)15-12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOHQKPJDQYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)




![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)


![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)